2-(5-Bromo-2-chlorophenoxy)acetaldehyde
Description
2-(5-Bromo-2-chlorophenoxy)acetaldehyde is a halogenated aromatic acetaldehyde derivative characterized by a bromine atom at the 5-position and a chlorine atom at the 2-position of the phenyl ring. The electron-withdrawing nature of bromine and chlorine substituents likely influences its reactivity, stability, and physical properties, such as boiling points and chromatographic behavior .
Properties
Molecular Formula |
C8H6BrClO2 |
|---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
2-(5-bromo-2-chlorophenoxy)acetaldehyde |
InChI |
InChI=1S/C8H6BrClO2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-3,5H,4H2 |
InChI Key |
MRRVBEDKTDLWSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Halogen Position and Type
The position and type of halogen substituents significantly impact the properties of aromatic acetaldehydes. Key analogs include:
Key Observations :
- Halogen Position : Ortho-substituents (e.g., 2-Cl) reduce boiling points compared to meta- or para-substituted analogs due to steric hindrance and reduced molecular symmetry .
- Substituent Type : Methoxy groups (as in 2-(5-Bromo-2-methoxyphenyl)acetaldehyde) increase hydrophobicity (XLogP3 = 2) compared to halogenated derivatives, which may affect solubility and biological interactions .
Physical and Chemical Properties
- Boiling Points : Chlorine position directly correlates with boiling points in chlorophenyl acetaldehydes (ortho < meta < para). For example, 2-(4-chlorophenyl)acetaldehyde has a boiling point ~10°C higher than its ortho-isomer .
- Chromatographic Behavior : Gas chromatography (GC) retention times vary with substituent position. Ortho-substituted compounds (e.g., 2-chlorophenyl) elute earlier than para-substituted analogs due to reduced polarity .
- Fragmentation Patterns : Mass spectrometry (MS) of halogenated acetaldehydes shows characteristic fragmentation, such as loss of halogen atoms (e.g., m/z 152 for bromine-containing derivatives) .
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